molecular formula C10H13O3PS B13762663 4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one CAS No. 53857-47-9

4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one

Cat. No.: B13762663
CAS No.: 53857-47-9
M. Wt: 244.25 g/mol
InChI Key: NWAUQQCPFBMVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one is a unique organophosphorus compound characterized by its distinctive structure, which includes a dioxaphosphinan ring substituted with a phenylsulfanyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of a suitable phosphorus precursor with a phenylsulfanyl reagent under controlled conditions. One common method includes the use of phosphorus trichloride (PCl3) and phenylthiol (C6H5SH) in the presence of a base such as triethylamine. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the dioxaphosphinan ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the phosphorus atom.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced phosphorus compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with molecular targets through its reactive phosphorus and sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, potentially disrupting normal cellular functions. The compound may also act as a ligand, binding to metal ions and influencing enzymatic activities.

Comparison with Similar Compounds

    4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-thione: Similar structure but with a thione group instead of an oxo group.

    4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-selenone: Contains a selenone group, offering different reactivity and properties.

Uniqueness: 4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its specific combination of a dioxaphosphinan ring with a phenylsulfanyl group, providing a distinct set of chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

53857-47-9

Molecular Formula

C10H13O3PS

Molecular Weight

244.25 g/mol

IUPAC Name

4-methyl-2-phenylsulfanyl-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C10H13O3PS/c1-9-7-8-12-14(11,13-9)15-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

NWAUQQCPFBMVQY-UHFFFAOYSA-N

Canonical SMILES

CC1CCOP(=O)(O1)SC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.